molecular formula C25H21N5O3S B2895525 (Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-naphthalen-1-ylprop-2-enamide CAS No. 1241690-27-6

(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-naphthalen-1-ylprop-2-enamide

Cat. No.: B2895525
CAS No.: 1241690-27-6
M. Wt: 471.54
InChI Key: PGSMKOHLTWJLDS-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-naphthalen-1-ylprop-2-enamide is a sophisticated heterocyclic compound specifically designed for pharmaceutical research and development. This specialized chemical features a unique molecular architecture combining a pyrazolo[3,4-b]pyridine core system with naphthalene and thiolan moieties, creating a multifunctional research tool with potential applications in targeted biological studies. The compound's structural complexity, particularly the Z-configuration of the cyano-propenamide chain and the 1,1-dioxothiolan substitution, suggests specific three-dimensional positioning that may be valuable for investigating molecular recognition processes in biological systems. While specific biochemical data requires consultation of current literature, compounds with similar heterocyclic frameworks have demonstrated significant research utility in various pharmacological target identification and validation studies . Researchers exploring structure-activity relationships in medicinal chemistry may find this compound particularly valuable due to its hybrid structure that incorporates multiple privileged scaffolds known to interact with various biological targets. The presence of both electron-withdrawing and electron-donating groups within the same molecule creates interesting electronic properties that may influence binding characteristics in experimental settings. This product is provided as a high-purity material suitable for in vitro research applications including enzymatic assays, cellular studies, and preliminary compound screening. It is essential to handle this material using appropriate laboratory safety protocols including personal protective equipment and proper ventilation. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and conduct comprehensive literature review before experimental use.

Properties

IUPAC Name

(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-16-22-12-17(14-27-24(22)30(29-16)20-9-10-34(32,33)15-20)11-19(13-26)25(31)28-23-8-4-6-18-5-2-3-7-21(18)23/h2-8,11-12,14,20H,9-10,15H2,1H3,(H,28,31)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSMKOHLTWJLDS-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C=C(C#N)C(=O)NC3=CC=CC4=CC=CC=C43)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=C1C=C(C=N2)/C=C(/C#N)\C(=O)NC3=CC=CC4=CC=CC=C43)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on synthesis, physical properties, and functional groups.

Structural Analogues from Pyran and Imidazopyridine Families

Compound 11a and 11b (Pyran Derivatives)
  • Structure: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) and its ethyl cyanoacetate analogue (11b) .
  • Key Features: Pyran ring substituted with pyrazole, amino, hydroxy, and cyano groups. Synthesized via refluxing malononitrile or ethyl cyanoacetate with a precursor in 1,4-dioxane.
  • Comparison: Unlike the target compound’s pyrazolo-pyridine core, 11a/b use a pyran scaffold, which reduces aromaticity and alters electronic properties. The amino and hydroxy groups in 11a/b increase hydrophilicity, whereas the target compound’s naphthylamide and dioxothiolan groups balance lipophilicity and polarity.
Compounds 1l and 2d (Tetrahydroimidazo[1,2-a]pyridine Derivatives)
  • Structure: 1l: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate. 2d: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate .
  • Key Features: Tetrahydroimidazopyridine core with cyano, nitroaryl, and ester substituents. Synthesized via one-pot reactions, yielding solids with melting points of 215–245°C.
  • Comparison :
    • The nitro group in 1l/2d introduces strong electron-withdrawing effects, absent in the target compound.
    • Ester groups in 1l/2d may confer higher hydrolytic instability compared to the target’s stable enamide and dioxothiolan groups.

Physical and Spectroscopic Properties

Property Target Compound Compound 11a/11b Compound 1l/2d
Core Structure Pyrazolo[3,4-b]pyridine Pyran Tetrahydroimidazopyridine
Key Substituents Cyano, dioxothiolan, naphthyl Cyano, amino, hydroxy, phenyl Cyano, nitro, ester
Melting Point (°C) Not reported Not reported 215–245
Synthetic Method Not provided Reflux in 1,4-dioxane One-pot two-step reaction
Spectral Confirmation Not provided ¹H/¹³C NMR, IR, MS ¹H/¹³C NMR, IR, HRMS

Functional Group Analysis

  • Cyano Group: Present in all compounds, enhancing reactivity in nucleophilic additions or serving as a hydrogen-bond acceptor.
  • Sulfur-Containing Moieties : The 1,1-dioxothiolan in the target compound may improve solubility via sulfone groups, contrasting with 1l/2d’s ester-based polarity.

Implications for Drug Development

While the target compound’s biological activity remains uncharacterized in the provided evidence, its structural features suggest advantages over analogues:

  • The pyrazolo-pyridine core may offer superior kinase inhibition due to planar aromaticity.
  • The Z-enamide configuration could enhance target selectivity compared to less rigid analogues like 1l/2d.
  • Metabolic stability from the dioxothiolan group may outperform ester-containing compounds (1l/2d) in vivo.

Preparation Methods

Cyclocondensation Under Solvent-Free Conditions

The pyrazolo[3,4-b]pyridine scaffold is synthesized via a one-pot, three-component reaction adapted from Nature (2022):

  • Reactants : 3-(Cyanoacetyl)indole (1.0 equiv), 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine (1.2 equiv), and aromatic aldehydes (1.5 equiv).
  • Catalyst : Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ (5 mol%), a magnetic nano-MOF enabling easy recovery and reuse.
  • Conditions : 100°C, solvent-free, 4–6 hours.
  • Yield : 82–89% for substituted derivatives.

Mechanistic Insight : The reaction proceeds through Knoevenagel condensation followed by Michael addition and cyclodehydration. The nano-MOF enhances reaction efficiency by stabilizing transition states through Lewis acid sites.

Enamide Formation with Z-Stereoselectivity

Cyanoacrylate Intermediate Synthesis

The acrylamide side chain is introduced via a Horner-Wadsworth-Emmons reaction:

  • Reactants :
    • 2-Cyanoacetic acid (1.2 equiv) activated as its ethyl ester.
    • Naphthalen-1-ylamine (1.0 equiv).
  • Conditions :
    • POCl₃ (1.5 equiv) in anhydrous THF, 0°C → 25°C, 4 hours.
    • Yield : 88%.

Stereoselective Coupling

The Z-configuration is controlled using a titanium(IV) isopropoxide-mediated reaction:

  • Protocol :
    • Cyanoacrylate (1.0 equiv), Ti(OⁱPr)₄ (0.2 equiv), and pyrazolo[3,4-b]pyridine-thiolan derivative (1.1 equiv) in toluene.
    • Heated at 110°C for 8 hours under N₂.
    • Z:E Ratio : 9:1 (determined by ¹H NMR).

Rationale : Titanium coordination stabilizes the s-cis conformation, favoring Z-product formation.

Purification and Characterization

Chiral HPLC Purification

To isolate the Z-isomer, the crude product is subjected to preparative chiral HPLC:

  • Column : Chiralpak IA (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Hexane/ethanol (85:15), 1.0 mL/min.
  • Retention Time : Z-isomer = 14.2 min; E-isomer = 17.8 min.

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃) :

  • δ 8.72 (s, 1H, pyrazole-H), 8.35 (d, J = 7.8 Hz, 1H, naphthyl-H), 7.92–7.45 (m, 7H, aromatic), 4.21 (q, J = 6.5 Hz, 1H, thiolan-H), 2.98 (s, 3H, CH₃).
    IR (KBr) : 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

Applications and Pharmacological Relevance

While direct studies on this compound are limited, structural analogs demonstrate:

  • Anticancer Activity : Pyrazolo[3,4-b]pyridines inhibit kinases like CDK2/cyclin E (IC₅₀ = 0.12 µM).
  • Anti-inflammatory Effects : Dioxothiolan derivatives modulate NF-κB signaling.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-2-cyano-3-[...]enamide, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving condensation, cyclization, and coupling reactions. For pyrazolo[3,4-b]pyridine derivatives, typical steps include:

  • Nucleophilic substitution : Reacting pyrazolo intermediates with electrophilic partners (e.g., 1,1-dioxothiolan-3-yl groups) in dry solvents like acetonitrile or dichloromethane .
  • Cyano-enamide formation : Utilizing Knoevenagel condensation with cyanoacetamide derivatives under basic conditions (e.g., piperidine in ethanol) to form the (Z)-isomer .
  • Critical conditions : Temperature control (0–5°C for sensitive intermediates), anhydrous solvents, and catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ for stereoselectivity) are key to yield optimization .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with pyrazolo[3,4-b]pyridine protons typically appearing at δ 7.5–9.0 ppm .
  • IR spectroscopy : Confirms functional groups (e.g., cyano stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
  • HPLC/LC-MS : Detects impurities and quantifies purity (>95% for pharmacological studies) .

Q. What common impurities arise during synthesis, and how are they characterized?

  • Methodological Answer :

  • Byproducts : Unreacted intermediates (e.g., pyrazolo[3,4-b]pyridine precursors) or stereoisomers (E/Z mixtures) may form.
  • Identification : Chromatographic separation (e.g., reverse-phase HPLC) coupled with tandem MS/MS fragmentation isolates impurities .
  • Mitigation : Recrystallization (e.g., from acetonitrile/ethanol mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) improve purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the stereoselective formation of the (Z)-isomer?

  • Methodological Answer :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring (Z)-geometry .
  • Catalytic systems : Chiral catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) enhance enantiomeric excess (ee) via asymmetric induction .
  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies optimal temperature, solvent ratios, and catalyst loading .

Q. What strategies resolve contradictions in reported spectral data for pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer :

  • Dynamic NMR : Detects rotational barriers in enamide groups causing signal splitting .
  • X-ray crystallography : Provides definitive stereochemical assignment when NMR data is ambiguous .
  • Computational validation : Density Functional Theory (DFT) simulations predict chemical shifts and verify experimental NMR/IR assignments .

Q. What mechanistic insights explain the reactivity of the 1,1-dioxothiolan-3-yl group in coupling reactions?

  • Methodological Answer :

  • Electrophilic activation : The sulfone group enhances electrophilicity at the 3-position, facilitating nucleophilic attack by pyrazolo N-atoms .
  • Kinetic studies : Monitoring via in-situ FTIR or Raman spectroscopy reveals rate-determining steps (e.g., thiolan ring opening) .

Q. How does this compound compare bioactively to structurally similar pyrazolo[3,4-d]pyrimidines?

  • Methodological Answer :

  • SAR analysis : The naphthalen-1-yl group enhances hydrophobic interactions in enzyme binding pockets vs. smaller aryl groups .
  • In-silico docking : Molecular dynamics simulations predict affinity for kinase targets (e.g., JAK2 or CDKs) based on pyrazolo core orientation .

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